Benzene, (1-methylhexyl)-
Description
Significance of Alkylbenzenes in Chemical Research and Industrial Contexts
Alkylbenzenes are a prominent subclass of substituted aromatic hydrocarbons where the substituents are alkyl groups. wikipedia.org These compounds are fundamental in both chemical research and large-scale industrial applications. fiveable.mewikipedia.org The simplest alkylbenzene is toluene (B28343) (methylbenzene), where one hydrogen atom on the benzene (B151609) ring is replaced by a methyl group. wikipedia.org
In industrial settings, alkylbenzenes are crucial intermediates in the production of a wide range of materials. essentialchemicalindustry.org For instance, linear alkylbenzenes (LABs) are the primary raw materials for producing linear alkylbenzene sulfonates (LAS), which are the most widely used surfactants in household and industrial detergents due to their excellent cleaning properties and biodegradability. echem-eg.com Heavy alkyl benzenes find applications as lubricant additives, in the production of high-performance materials, and as heat transfer oils and corrosion inhibitors. transparencymarketresearch.commarketresearchfuture.com The automotive and construction industries also utilize heavy alkyl benzene products in synthetic lubricants and other performance chemicals. marketresearchfuture.com
In chemical research, the alkyl group's presence on the benzene ring activates the ring, making it more susceptible to electrophilic aromatic substitution reactions. fiveable.me This property is harnessed to synthesize more complex molecules. The alkyl group directs incoming electrophiles primarily to the ortho and para positions of the ring. fiveable.me The study of these reaction mechanisms and the synthesis of various alkylbenzenes contribute significantly to the understanding of organic reaction pathways.
Scope and Focus of Research on Benzene, (1-methylhexyl)- and Related Alkylbenzene Structures
Benzene, (1-methylhexyl)-, also known as 2-phenylheptane, is a specific alkylbenzene with a C₁₃H₂₀ chemical formula. nist.gov Research on this compound and its isomers often falls under the broader investigation of alkylbenzenes and their behavior in various chemical and physical processes.
The primary focus of research on compounds like Benzene, (1-methylhexyl)- includes:
Synthesis and Reactions: Developing efficient methods for their synthesis, often through reactions like the Friedel-Crafts alkylation, is a key area of study. wikipedia.org Researchers also investigate their reactivity, particularly in electrophilic aromatic substitution and oxidation reactions. fiveable.me
Thermochemical and Physical Properties: The determination of properties such as enthalpy of formation, vapor pressure, and boiling point is crucial for understanding their behavior and for designing industrial processes. The NIST Chemistry WebBook provides thermochemical data for Benzene, (1-methylhexyl)-. nist.gov
Analytical Characterization: The development of analytical techniques to identify and quantify Benzene, (1-methylhexyl)- and its isomers is another important research area. Gas chromatography (GC) and mass spectrometry (MS) are primary methods used for this purpose. nist.govnih.gov Differentiating between alkylbenzene isomers can be challenging due to their identical molecular weights, often requiring specialized techniques. wikipedia.org
Industrial Applications: Investigating the potential uses of specific alkylbenzenes like Benzene, (1-methylhexyl)- as solvents, intermediates in chemical synthesis, or as components in fuel and lubricant formulations is an ongoing endeavor.
The table below provides key identifiers and properties for Benzene, (1-methylhexyl)-.
| Property | Value | Source |
| IUPAC Name | heptan-2-ylbenzene | nih.gov |
| Synonyms | (1-Methylhexyl)benzene, 2-Phenylheptane | nist.govnih.gov |
| CAS Number | 2132-84-5 | nist.govnih.gov |
| Molecular Formula | C₁₃H₂₀ | nist.govnih.gov |
| Molecular Weight | 176.30 g/mol | nih.gov |
Research into Benzene, (1-methylhexyl)- and related alkylbenzenes contributes to the broader understanding of structure-property relationships in organic chemistry and fuels innovation in various industrial sectors that rely on these versatile compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2132-84-5 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
heptan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |
InChI Key |
CAEGRAMHTMWFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1 Methylhexyl and Alkylbenzene Derivatives
Direct Alkylation Approaches
Direct alkylation stands as the most straightforward conceptual approach for forging the carbon-carbon bond between a benzene (B151609) ring and an alkyl group. This is prominently achieved through Friedel-Crafts reactions, a cornerstone of organic synthesis.
Friedel-Crafts Alkylation Reactions
The Friedel-Crafts alkylation is a quintessential method for attaching alkyl substituents to an aromatic ring. google.comchemguide.co.ukmt.com This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide or an alkene with an aromatic compound in the presence of a catalyst. mt.com For the synthesis of (1-methylhexyl)benzene, suitable alkylating agents would include 1-heptene (B165124), other heptene (B3026448) isomers, or a haloheptane such as 2-chloroheptane. etsu.edukhanacademy.org
The choice of catalyst is pivotal in Friedel-Crafts alkylation, influencing both reaction rate and selectivity. numberanalytics.com Traditionally, strong Lewis acids such as aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF) have been employed. google.comtandfonline.com These catalysts are effective in generating the carbocation electrophile from the alkylating agent. chemguide.co.ukchemguide.co.uk The reaction conditions for these homogeneous systems typically involve temperatures ranging from 0°C to 100°C and may require an excess of the aromatic substrate to minimize polyalkylation, a common side reaction where multiple alkyl groups are added to the benzene ring. researchgate.netlibretexts.org
In recent decades, environmental and handling concerns associated with corrosive and hazardous catalysts like HF and AlCl₃ have driven the development of solid acid catalysts. etsu.eduetsu.edu These heterogeneous catalysts are generally non-corrosive, reusable, and can be easily separated from the reaction mixture. etsu.edu Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as highly effective catalysts for the alkylation of benzene with long-chain olefins. etsu.edulidsen.com Various types of zeolites, including Y, β (Beta), mordenite (B1173385), ZSM-12, and MWW, have been investigated. researchgate.netlidsen.comcapes.gov.br Reaction temperatures when using solid acid catalysts are often higher, sometimes exceeding 200°C. etsu.edu The ratio of benzene to the olefin is also a critical parameter, with higher ratios favoring the formation of the desired monoalkylated product. google.cometsu.edu
Below is a table summarizing typical catalyst systems and conditions for the alkylation of benzene with long-chain olefins.
Table 1: Catalyst Systems for Alkylbenzene Synthesis| Catalyst Type | Specific Examples | Typical Reaction Temperature | Key Characteristics |
|---|---|---|---|
| Homogeneous Lewis Acids | AlCl₃, HF | 0 - 100 °C | High activity; corrosive and difficult to handle; can lead to isomer mixtures. google.comtandfonline.comlibretexts.org |
| Solid Acids (Zeolites) | Zeolite Y, Zeolite β, Mordenite, ZSM-12 | 100 - 250 °C | Reusable and non-corrosive; can offer shape selectivity to control isomer formation. etsu.eduetsu.educapes.gov.br |
| Superacids | Phosphotungstic acid (PTA) on silica (B1680970) | > 200 °C | High acidity; can achieve high conversion of olefins. etsu.eduetsu.edu |
A significant challenge in the Friedel-Crafts alkylation with long-chain alkylating agents is the control of regioselectivity. libretexts.org The reaction proceeds through a carbocation intermediate, which is prone to rearrangement to a more stable species. libretexts.orgmasterorganicchemistry.com For instance, when alkylating benzene with 1-heptene or 1-chloroheptane, the initially formed primary heptyl carbocation will rapidly rearrange via a series of hydride shifts to form more stable secondary carbocations at the 2, 3, or 4 positions of the heptyl chain. libretexts.orgmasterorganicchemistry.com This results in a mixture of phenylheptane isomers, including 2-phenylheptane ((1-methylhexyl)benzene), 3-phenylheptane, and 4-phenylheptane.
The distribution of these isomers is influenced by both the catalyst and the reaction conditions. libretexts.org With traditional catalysts like AlCl₃, a thermodynamic equilibrium mixture of isomers is often obtained. However, the development of shape-selective catalysts, particularly certain zeolites, has provided a means to control the isomer distribution. capes.gov.br The pore structure of these zeolites can sterically hinder the formation of bulkier isomers, favoring the formation of less sterically demanding products. capes.gov.br For example, zeolites like mordenite and ZSM-12 have been shown to exhibit a higher selectivity for the 2-phenyl isomer in the alkylation of benzene with long-chain alkenes compared to wider-pore zeolites like Y-zeolite. capes.gov.brresearchgate.net This is attributed to transition-state selectivity, where the formation of the transition state leading to the 2-phenyl isomer is favored within the constrained environment of the zeolite pores.
The following table illustrates the effect of different zeolite catalysts on the selectivity for the 2-phenyl isomer in the alkylation of benzene with long-chain alkenes.
Table 2: Isomer Selectivity in Benzene Alkylation over Zeolite Catalysts| Catalyst | Alkene Chain Length | Selectivity for 2-Phenyl Isomer (%) | Reference |
|---|---|---|---|
| Zeolite Y | C₁₂ - C₁₈ | ~20-22 | researchgate.net |
| Mordenite | C₁₂ - C₁₈ | ~60-65 | researchgate.net |
| Zeolite β | C₁₀ - C₁₃ | Shape-selective, favors less bulky isomers | capes.gov.br |
| ZSM-12 | C₁₀ - C₁₃ | Shape-selective, favors less bulky isomers | capes.gov.br |
The mechanism of the Friedel-Crafts alkylation is a multi-step process. mt.com
Generation of the Electrophile: The first step involves the formation of a carbocation or a highly polarized complex that acts as the electrophile. chemguide.co.ukchemguide.co.uklibretexts.org When using an alkyl halide like 2-chloroheptane, the Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom, facilitating its departure and the formation of a secondary carbocation. khanacademy.org If an alkene such as 1-heptene is used, a proton source (either from a protic co-catalyst like HCl or from a Brønsted acid site on a solid catalyst) protonates the double bond to generate the carbocation. etsu.eduyoutube.com
Carbocation Rearrangement: The initially formed carbocation can undergo rearrangement via hydride (H⁻) or alkyl shifts to form a more stable carbocation. libretexts.orgmasterorganicchemistry.com For a C₇ chain, the primary carbocation formed from 1-heptene is highly unstable and will rearrange to secondary carbocations. The secondary carbocation at the C-2 position is what leads to the desired (1-methylhexyl)benzene product. However, further hydride shifts can occur, leading to carbocations at the C-3 and C-4 positions, resulting in isomeric products. libretexts.org
Electrophilic Attack: The carbocation then acts as an electrophile and is attacked by the nucleophilic π-electron system of the benzene ring. khanacademy.org This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. khanacademy.org
Deprotonation: In the final step, a weak base (such as AlCl₄⁻) removes a proton from the carbon atom of the benzene ring that bears the new alkyl group. libretexts.org This restores the aromaticity of the ring and regenerates the catalyst. libretexts.org
Alternative Alkylation Strategies
To overcome the limitations of direct Friedel-Crafts alkylation, particularly the issue of carbocation rearrangements, alternative synthetic strategies have been developed.
A powerful two-step alternative to direct alkylation is the use of a Friedel-Crafts acylation followed by a reduction. chemistrysteps.comyoutube.com This method allows for the synthesis of straight-chain alkylbenzenes that are not accessible via direct alkylation due to rearrangements. libretexts.orgchemistrysteps.com
For the synthesis of (1-methylhexyl)benzene, this would involve:
Friedel-Crafts Acylation: Benzene is first reacted with heptanoyl chloride (CH₃(CH₂)₅COCl) in the presence of a Lewis acid catalyst like AlCl₃. This reaction forms 1-phenyl-1-heptanone. chemguide.co.uk A key advantage of acylation is that the acylium ion (R-C≡O⁺) electrophile is resonance-stabilized and does not undergo rearrangement. mt.commasterorganicchemistry.com
Reduction: The resulting ketone is then reduced to the corresponding alkane. The carbonyl group is converted to a methylene (B1212753) (CH₂) group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemistrysteps.comyoutube.com Catalytic hydrogenation (H₂/Pd-C) can also be effective for reducing benzylic ketones. youtube.com
This acylation-reduction sequence provides a reliable method for producing a specific isomer of an alkylbenzene, avoiding the mixture of products often seen in direct alkylation. chemistrysteps.com Another approach is the direct reductive alkylation of aromatic compounds with ketones or aldehydes in the presence of a catalyst and hydrogen gas, though this is more commonly applied to aromatic amines. taylorfrancis.com
Organometallic Coupling Reactions for Alkylbenzene Synthesis
Organometallic coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, providing a direct method for the synthesis of alkylbenzenes. These reactions typically involve an organometallic reagent and an organic halide, catalyzed by a transition metal.
A notable example is the Corey-House synthesis , which utilizes a lithium dialkylcuprate reagent (Gilman reagent). libretexts.orglibretexts.org This method is effective for coupling two alkyl groups and can be adapted for the synthesis of alkylbenzenes. The process begins with the preparation of an alkyllithium reagent from an alkyl halide, which is then reacted with copper(I) iodide to form the Gilman reagent. libretexts.org This reagent then reacts with an aryl halide to yield the desired alkylbenzene. libretexts.org The Corey-House synthesis is particularly useful for preparing unsymmetrical alkanes and can be applied to a wide range of alkyl and aryl halides. libretexts.org
Another significant organometallic coupling reaction is the Suzuki-Miyaura coupling . libretexts.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate. libretexts.org The Suzuki coupling is highly valued for its ability to create carbon-carbon bonds to form biaryl compounds, styrenes, and conjugated systems of alkenes. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
| Reaction | Reagents | Catalyst | Description |
| Corey-House Synthesis | Lithium dialkylcuprate (Gilman reagent), Aryl halide | None | A versatile method for forming carbon-carbon bonds between an alkyl group and an aromatic ring. libretexts.orglibretexts.org |
| Suzuki-Miyaura Coupling | Organoboron compound, Aryl halide | Palladium complex | A robust and widely used palladium-catalyzed cross-coupling reaction for synthesizing a variety of alkyl- and vinyl-substituted aromatic compounds. libretexts.org |
Functionalization of Existing Alkylbenzene Structures
Once an alkylbenzene such as (1-methylhexyl)benzene is synthesized, it can be further modified through functionalization of either the alkyl side chain or the aromatic ring.
Side-Chain Functionalization Reactions
The alkyl group attached to the benzene ring, known as the side chain, can undergo various reactions, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring).
Radical Reactions on Alkyl Side Chains
The benzylic C-H bonds in alkylbenzenes are weaker than typical sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. orgoreview.comlibretexts.org This makes the benzylic position susceptible to radical reactions.
A key example is benzylic bromination , which is selectively achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. orgoreview.comlibretexts.org NBS provides a low concentration of bromine radicals, which preferentially abstract a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a bromine molecule to form the benzylic bromide. ucalgary.ca This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca The resulting benzylic halides are valuable intermediates that can undergo further nucleophilic substitution and elimination reactions. orgoreview.com
| Reaction | Reagent | Conditions | Key Intermediate |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | Light or Peroxide | Resonance-stabilized benzylic radical |
Oxidation and Reduction of Alkyl Moieties
The alkyl side chains of alkylbenzenes can be oxidized or reduced to introduce different functional groups.
Oxidation of the alkyl side chain can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. ncert.nic.inlibretexts.org This reaction converts the entire alkyl side chain, regardless of its length, into a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgchemistryguru.com.sg Tertiary alkylbenzenes are resistant to this oxidation. libretexts.orglibretexts.org The reaction is believed to proceed through a free-radical pathway. numberanalytics.com
Conversely, reduction reactions can be employed to modify acyl groups attached to a benzene ring. For instance, a ketone group on an acylbenzene can be reduced to a methylene group (-CH₂-) to form an alkylbenzene. This is commonly achieved through the Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base like KOH) or the Clemmensen reduction (using a zinc-mercury amalgam, Zn(Hg), and hydrochloric acid). youtube.comlibretexts.org These reductions are particularly useful in multi-step syntheses as they allow for the introduction of an alkyl group without the risk of carbocation rearrangements that can occur in Friedel-Crafts alkylation. libretexts.org
| Transformation | Reagents | Initial Functional Group | Final Functional Group |
| Side-Chain Oxidation | KMnO₄, H⁺, heat | Alkyl | Carboxylic Acid |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ketone (Acyl) | Alkane (Alkyl) |
| Clemmensen Reduction | Zn(Hg), HCl | Ketone (Acyl) | Alkane (Alkyl) |
Aromatic Ring Functionalization
The benzene ring of an alkylbenzene can also be functionalized through various reactions, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution on Substituted Benzene Rings
The most common reaction of aromatic compounds is electrophilic aromatic substitution (SEAr) , where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The existing substituent on the benzene ring significantly influences the rate and regioselectivity of subsequent substitutions. msu.eduwikipedia.org
Substituents are classified as either activating or deactivating and as ortho, para-directing or meta-directing . Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease the rate. wikipedia.org This effect is due to a combination of inductive and resonance effects. libretexts.org
Alkyl groups, such as the (1-methylhexyl)- group, are activating and ortho, para-directing . libretexts.org They donate electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution. msu.edulibretexts.org This stabilization is more significant when the electrophile attacks the ortho or para positions, hence the directing effect.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq
Halogenation: Introduction of a halogen (-Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Alkylation: Introduction of another alkyl group using an alkyl halide and a Lewis acid catalyst. uomustansiriyah.edu.iq
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. ncert.nic.in
| Reaction | Electrophile | Reagents | Directing Effect of Alkyl Group |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Ortho, Para |
| Bromination | Br⁺ | Br₂, FeBr₃ | Ortho, Para |
| Sulfonation | SO₃ | Fuming H₂SO₄ | Ortho, Para |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Ortho, Para |
Influence of Alkyl Substituents on Reactivity and Directing Effects
The presence of an alkyl substituent on a benzene ring significantly influences the reactivity of the ring and the orientation of subsequent electrophilic aromatic substitution (EAS) reactions. lumenlearning.comlibretexts.org Alkyl groups are considered activating groups, meaning they increase the rate of the substitution reaction compared to unsubstituted benzene. lumenlearning.comquora.com This is because alkyl groups are electron-donating, which enriches the electron density of the aromatic ring, making it a more potent nucleophile. lumenlearning.comquora.com
This electron-donating nature of alkyl groups is attributed to two main effects:
Inductive Effect: Alkyl groups donate electron density to the benzene ring through the sigma bonds. libretexts.org
Hyperconjugation: This involves the delocalization of electrons from the C-H bonds of the alkyl group into the π-system of the benzene ring, further increasing its electron density. libretexts.org
The activating nature of alkyl substituents directs incoming electrophiles to the ortho and para positions of the benzene ring. lumenlearning.comlibretexts.org This is because the carbocation intermediates formed during ortho and para attack are more stabilized by the electron-donating alkyl group compared to the meta intermediate. libretexts.orglibretexts.org Specifically, resonance structures for the ortho and para intermediates show the positive charge on the carbon atom directly attached to the alkyl group, a tertiary carbocation, which is more stable. libretexts.org
Nucleophilic Aromatic Substitution Pathways
While electrophilic substitution is the characteristic reaction of benzene and its derivatives, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. bath.ac.ukwikipedia.org However, the presence of powerful electron-withdrawing groups, such as nitro groups (-NO₂), positioned ortho or para to a leaving group (like a halide), can make the ring sufficiently electron-deficient to undergo nucleophilic attack. wikipedia.orglibretexts.orgyoutube.com
The most common mechanism for nucleophilic aromatic substitution is the SNAr (addition-elimination) mechanism. wikipedia.org In this two-step process, the nucleophile first adds to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.orgyoutube.com
It's important to note that the direct nucleophilic alkylation of benzene itself is a challenging transformation due to the high electron density of the benzene ring. bath.ac.uk However, recent research has shown that highly potent organocalcium nucleophiles can overcome this repulsion and effect the nucleophilic substitution of a C-H bond on the benzene ring. bath.ac.uk
Green Chemistry Approaches in Alkylbenzene Synthesis
Traditional methods for alkylbenzene synthesis, particularly the use of homogeneous catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃), pose significant environmental and safety concerns due to their corrosive and hazardous nature. tandfonline.comresearchgate.net This has driven the development of greener and more sustainable synthetic routes. researchgate.net
Catalyst Development for Sustainable Production
A key focus of green chemistry in this area is the development of solid acid catalysts to replace their hazardous liquid counterparts. researchgate.net Materials such as zeolites, clays, and various metal oxides have been investigated as potential catalysts for the alkylation process. researchgate.net Zeolites, in particular, have shown promise due to their high selectivity and environmentally friendly nature. youtube.com The UOP Detal process, which utilizes a solid acid catalyst, is a commercially successful example of a greener alternative to traditional methods. researchgate.net
Recent research has also explored the use of ionic liquids as catalysts for the alkylation of benzene. researchgate.net For instance, an acidic ionic liquid (Et₃NHCl-AlCl₃) has been successfully used to catalyze the alkylation of benzene with α-olefin dimers. researchgate.net Furthermore, the synthesis of linear alkylbenzenes from biomass-derived furan (B31954) and linear alkenes using solid acid catalysts like niobic acid represents an innovative and sustainable approach. tandfonline.com
Some companies are also focusing on producing sustainable linear alkylbenzene (LAB) from renewable feedstocks and with a reduced carbon footprint. moeveglobal.com This includes using waste plastic as a feedstock, which can produce a higher level of linear paraffins and olefins compared to traditional petroleum-based sources. google.com
Solvent Selection and Reaction Efficiency
Solvent selection is another critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of chemical processes. nih.gov The ideal green solvent should be non-toxic, biodegradable, have a high boiling point for easy recycling, and be immiscible with water. nih.gov
In the context of alkylbenzene synthesis, particularly in processes involving the separation of aromatics, solvent choice can greatly impact process economics and sustainability. ukzn.ac.za For instance, in the extraction of oxygenates from hydrocarbon streams used for LAB production, a mixture of methanol (B129727) and water has been identified as an effective low-boiling solvent. google.com The development of process designs that incorporate factors like solvent price, solvent loss, and environmental impact is crucial for identifying sustainable and cost-effective alternatives to conventional solvents. ukzn.ac.za
Reaction Mechanisms and Chemical Transformations of Benzene, 1 Methylhexyl
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The general mechanism proceeds in two main steps: the initial attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the removal of a proton from the same carbon atom to restore the highly stable aromatic system. msu.edubyjus.comyoutube.com
Generation of a strong electrophile (E+). byjus.com
Nucleophilic attack by the benzene ring on the electrophile , forming a positively charged arenium ion. This step is typically the slow, rate-determining step. msu.edu
Deprotonation of the arenium ion by a weak base to restore aromaticity and form the substituted product. byjus.comyoutube.com
The (1-methylhexyl)- group, like other alkyl groups, is an activating substituent in electrophilic aromatic substitution. libretexts.orglibretexts.org This means it increases the rate of the reaction compared to unsubstituted benzene. The activation stems from the electron-donating inductive effect of the alkyl group, which pushes electron density into the benzene ring. youtube.com This increased electron density makes the ring more nucleophilic and better able to attack the incoming electrophile. Furthermore, the alkyl group helps to stabilize the positive charge of the arenium ion intermediate, thereby lowering the activation energy of the rate-determining step. youtube.com
The rate of electrophilic substitution is sensitive to the structure of the alkyl group. Kinetic studies on the nitration of various alkylbenzenes show that the reaction rate is influenced by the size and branching of the substituent. While methylbenzene (toluene) is about 25 times more reactive than benzene, the reaction rate tends to decrease as the alkyl group becomes larger and more sterically hindered. acs.orglibretexts.org
| Compound (C₆H₅-R) | Alkyl Group (R) | Relative Rate (Benzene = 1) |
|---|---|---|
| Benzene | -H | 1 |
| Toluene (B28343) | -CH₃ | 25 libretexts.orglibretexts.org |
| Ethylbenzene (B125841) | -CH₂CH₃ | ~16 |
| Cumene (B47948) (Isopropylbenzene) | -CH(CH₃)₂ | ~14 |
| (1-Methylhexyl)benzene | -CH(CH₃)(CH₂)₄CH₃ | *Data for ethylbenzene and cumene suggest a trend of decreasing reactivity with increased branching near the ring. The rate for (1-methylhexyl)benzene is expected to be similar to or slightly less than that of cumene. |
The (1-methylhexyl)- group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho (C2 and C6) and para (C4) to the alkyl group. libretexts.orgyoutube.com This directing effect is a consequence of the stability of the arenium ion intermediate.
Electronic Effects: When the electrophile attacks at the ortho or para positions, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly attached to the (1-methylhexyl) group. This tertiary carbocation is particularly stabilized by the electron-donating inductive effect of the alkyl group. youtube.com In contrast, attack at the meta position does not allow for a resonance structure where the positive charge is adjacent to the substituent, resulting in a less stable intermediate. youtube.com
Steric Effects: The (1-methylhexyl)- group is sterically bulky. This bulkiness hinders the approach of the electrophile to the adjacent ortho positions. msu.edu Consequently, the para position, which is less sterically crowded, becomes the favored site of substitution. This effect is more pronounced with larger substituents. For example, the nitration of toluene yields a significant amount of the ortho product, while the nitration of tert-butylbenzene (B1681246) gives the para product almost exclusively. msu.edulibretexts.org
| Compound | % Ortho | % Meta | % Para |
|---|---|---|---|
| Toluene | ~59% libretexts.org | ~4% libretexts.org | ~37% libretexts.org |
| tert-Butylbenzene | 16% msu.edu | 8% msu.edu | 75% msu.edu |
| (1-Methylhexyl)benzene | Due to the steric hindrance of the secondary (1-methylhexyl) group, the product distribution is expected to show a strong preference for the para isomer, similar to or more pronounced than that of tert-butylbenzene, with a significantly reduced yield of the ortho isomer. |
Oxidation Pathways
The oxidation of (1-methylhexyl)benzene primarily involves the alkyl side chain, as the benzene ring is relatively resistant to oxidation. The presence of a hydrogen atom on the benzylic carbon (the carbon atom attached to the aromatic ring) is crucial for initiating most oxidation reactions. chemrxiv.orgnumberanalytics.com
Aerobic oxidation utilizes molecular oxygen (O₂), often in the presence of a catalyst, to oxidize the alkyl side chain. chemrxiv.orgchemrxiv.org Under vigorous conditions, such as with hot alkaline potassium permanganate (B83412) or chromic acid, the entire alkyl side chain can be oxidized to a carboxyl group, yielding benzoic acid. ncert.nic.in The length of the chain is irrelevant as long as a benzylic hydrogen is present. ncert.nic.in
More controlled aerobic oxidation can be achieved using specific catalysts. For instance, manganese or cobalt salts can catalyze the aerobic oxidation of alkylbenzenes. researchgate.net Studies on long-chain alkylbenzenes show that an increase in the length of the alkyl chain enhances the reactivity at lower temperatures. researchgate.net Visible-light-induced aerobic oxidation, catalyzed by species like CeCl₃, can also convert alkylbenzenes to the corresponding carboxylic acids. chemrxiv.org The primary site of attack is the benzylic C-H bond.
Oxidizing agents such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH) can be used for the selective oxidation of alkylbenzenes. rsc.org These reactions are often catalyzed by metal complexes. rsc.orgnih.govnih.gov For example, a catalyst containing VO²⁺ supported on silica (B1680970) has been shown to effectively oxidize various alkylbenzenes to their corresponding benzoic acids using t-BuOOH as the oxidant under mild conditions. rsc.org The proposed mechanism involves the formation of a superoxo-vanadium species that facilitates the hydrogen abstraction from the benzylic position. rsc.org
While direct hydroxylation of the benzene ring to phenol (B47542) using H₂O₂ is a known reaction, the more reactive site in an alkylbenzene like (1-methylhexyl)benzene is the benzylic C-H bond of the side chain. nih.govnih.gov Oxidation at this position would initially yield 1-phenylheptan-1-ol, which could be further oxidized to 1-phenylheptan-1-one and subsequently to benzoic acid upon cleavage of the C-C bond.
Reduction Reactions
Reduction reactions of (1-methylhexyl)benzene can target either the aromatic ring or potential oxygenated functional groups on the side chain that may have been formed through oxidation.
The most common reduction of the aromatic ring is catalytic hydrogenation. This reaction converts the benzene ring into a cyclohexane (B81311) ring, forming (1-methylhexyl)cyclohexane. The process typically requires hydrogen gas (H₂) under pressure and a metal catalyst, such as nickel, platinum, or palladium. acs.orggoogle.comacs.org The reactivity of alkylbenzenes in hydrogenation decreases as the steric bulk of the alkyl substituent increases. acs.org Therefore, the hydrogenation of (1-methylhexyl)benzene would likely require more forcing conditions (higher temperature or pressure) than benzene or toluene. acs.org At high temperatures, dealkylation can sometimes occur as a side reaction. rsc.org
If the side chain has been oxidized to a ketone (1-phenylheptan-1-one), the carbonyl group can be reduced. Treatment with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone back to the secondary alcohol (1-phenylheptan-1-ol). ncert.nic.in Alternatively, the carbonyl group can be completely reduced to a methylene (B1212753) (CH₂) group, yielding heptylbenzene, through methods like the Clemmensen reduction (using zinc-amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). ncert.nic.in
Katalytische Hydrierung von aromatischen Ringen
Die katalytische Hydrierung von Benzol und seinen Derivaten ist eine grundlegende Reaktion in der organischen Chemie, die den aromatischen Ring in einen Cyclohexanring umwandelt. youtube.com Diese Reaktion erfordert typischerweise raue Bedingungen wie hohe Temperaturen und Drücke aufgrund der inhärenten Stabilität des aromatischen Systems. youtube.comyoutube.com
Für Benzol, (1-methylhexyl)-, würde die katalytische Hydrierung die Addition von Wasserstoff über die Doppelbindungen des Benzolrings beinhalten, was zur Bildung von (1-Methylhexyl)cyclohexan führen würde. Die Reaktion wird typischerweise in Gegenwart eines Metallkatalysators wie Nickel, Platin oder Palladium durchgeführt. youtube.com
Reaktionsbedingungen:
Katalysator: Nickel (Ni), Platin (Pt) oder Palladium (Pd) youtube.com
Temperatur: Erhöhte Temperaturen, oft um 150°C youtube.com
Druck: Hoher Druck, typischerweise um 100 Atmosphären oder 1500 psi youtube.com
Der Mechanismus beinhaltet die Adsorption des aromatischen Rings an der Oberfläche des Metallkatalysators, gefolgt von der schrittweisen Addition von Wasserstoffatomen an die Ringkohlenstoffe, was schließlich zur Sättigung des Rings führt. Obwohl die Aromatizität verloren geht, ist die Gesamtreaktion aufgrund der Bildung stabilerer Sigma-Bindungen im Cyclohexanring exotherm. youtube.com
Birch-Reduktion und andere lösende Metallreduktionen
Die Birch-Reduktion ist eine organische Reaktion, die Arene unter Verwendung eines Alkalimetalls (typischerweise Natrium oder Lithium), flüssigen Ammoniaks als Lösungsmittel und eines Protonendonors (normalerweise ein Alkohol wie Ethanol oder t-Butanol) in 1,4-Cyclohexadiene umwandelt. wikipedia.orgmasterorganicchemistry.combyjus.com Im Gegensatz zur katalytischen Hydrierung reduziert die Birch-Reduktion den aromatischen Ring nicht vollständig zu einem Cyclohexan. wikipedia.org
Bei der Anwendung auf Benzol, (1-methylhexyl)-, würde die Birch-Reduktion zur Bildung eines nicht-konjugierten Diens führen. Der (1-Methylhexyl)-Substituent, eine elektronenschiebende Gruppe, beeinflusst die Regioselektivität der Reduktion. Elektronenschiebende Gruppen lenken die Protonierung auf die ortho-Position. masterorganicchemistry.com
Reaktionsmechanismus:
Ein solvatisiertes Elektron aus dem Alkalimetall addiert sich an den aromatischen Ring und bildet ein Radikalanion. wikipedia.orgbyjus.com
Das Radikalanion wird durch den Alkohol protoniert. wikipedia.orgbyjus.com
Ein zweites Elektron addiert sich an das resultierende Radikal und bildet ein Carbanion.
Dieses Carbanion wird dann durch den Alkohol protoniert, um das endgültige 1,4-Cyclohexadien-Produkt zu ergeben. byjus.com
Die Reaktion wird typischerweise bei tiefen Temperaturen durchgeführt, um das Ammoniak in einem flüssigen Zustand zu halten. masterorganicchemistry.com
Umlagerungsreaktionen mit Alkylseitenketten
Umlagerungsreaktionen beinhalten die Migration eines Atoms oder einer Gruppe innerhalb eines Moleküls, um ein Strukturisomer zu bilden. thermofisher.com Während eine Vielzahl von Umlagerungsreaktionen in der organischen Chemie bekannt ist, sind spezifische Umlagerungen, die ausschließlich die (1-Methylhexyl)-Seitenkette von Benzol, (1-methylhexyl)- betreffen, in der Literatur nicht ausführlich dokumentiert.
Generell können Alkylbenzole unter sauren Bedingungen Umlagerungen erfahren, die zu einer Isomerisierung der Alkylgruppe oder ihrer Position am aromatischen Ring führen. Diese Reaktionen verlaufen typischerweise über Carbokation-Zwischenprodukte. Beispielsweise könnte die (1-Methylhexyl)-Gruppe möglicherweise eine 1,2-Hydrid- oder 1,2-Alkyl-Verschiebung erfahren, was zu stabileren Carbokation-Zwischenprodukten führt, bevor die Umlagerung abgeschlossen ist. Solche Reaktionen sind jedoch stark von den spezifischen Reaktionsbedingungen abhängig.
Thermische und photochemische Abbauwege
Der thermische und photochemische Abbau von Alkylbenzolen kann über verschiedene Wege erfolgen, die zur Spaltung von Bindungen und zur Bildung einer Reihe von Produkten führen.
Thermischer Abbau: Bei hohen Temperaturen kann die C-C-Bindung zwischen dem Benzolring und der (1-Methylhexyl)-Seitenkette brechen, ein Prozess, der als Dealkylierung bekannt ist. Dies würde Benzol und ein Hepten-Isomer ergeben. Alternativ kann die Spaltung innerhalb der Alkylkette selbst erfolgen. Die Stabilität der Benzylposition legt nahe, dass die Bindungsspaltung an der Benzylposition wahrscheinlich ein signifikanter Abbauweg ist. libretexts.org
Photochemischer Abbau: Der photochemische Abbau von Benzol und seinen Derivaten in der Gasphase wurde untersucht. nih.gov In Gegenwart von Licht und geeigneten Photosensibilisatoren oder in Gegenwart von Oxidationsmitteln wie Hydroxylradikalen kann der aromatische Ring angegriffen werden, was zu seiner Öffnung und Oxidation führt. mdpi.com Die Alkylseitenkette kann auch einer Photooxidation unterzogen werden. Studien haben gezeigt, dass die photokatalytische Zersetzung von Benzol durch die Anwesenheit von Katalysatoren wie Titandioxid (TiO2) verstärkt werden kann. nih.govmdpi.com Der Mechanismus beinhaltet typischerweise die Erzeugung hochreaktiver Sauerstoffspezies, die dann mit dem organischen Molekül reagieren. mdpi.com
In diesem Artikel erwähnte Verbindungen
| Verbindungsname | Synonym | Summenformel |
| Benzol, (1-methylhexyl)- | 2-Phenylheptan; (Heptan-2-yl)benzol | C13H20 |
| (1-Methylhexyl)cyclohexan | C13H26 | |
| Benzol | Benzol | C6H6 |
| Titandioxid | TiO2 | |
| Nickel | Ni | |
| Platin | Pt | |
| Palladium | Pd | |
| Natrium | Na | |
| Lithium | Li | |
| Ammoniak | NH3 | |
| Ethanol | C2H5OH | |
| t-Butanol | (CH3)3COH |
Environmental Fate and Biogeochemical Transformations of Benzene, 1 Methylhexyl
Occurrence and Distribution in Environmental Compartments
The presence and movement of Benzene (B151609), (1-methylhexyl)- in the environment are primarily linked to its association with petroleum hydrocarbons and subsequent releases.
Presence in Petroleum Hydrocarbon Mixtures
Benzene, (1-methylhexyl)- has been identified as a component of complex hydrocarbon mixtures, particularly those of petroleum origin. It is listed as a chemical present in the vapor space of high-level radioactive waste tanks at the Hanford Site, which contains a mixture of organic chemicals, including petroleum hydrocarbons. nih.govcopernicus.orglibretexts.org Its inclusion in these inventories underscores its presence in industrial chemical waste streams derived from or contaminated with petroleum products. As a C13 alkylbenzene, it falls within the range of hydrocarbons found in various fuel types, such as kerosene (B1165875) and diesel fuel. nih.gov
Environmental Releases and Pathways
The release of Benzene, (1-methylhexyl)- into the environment is predominantly associated with activities involving petroleum hydrocarbons. At industrial sites like the Hanford Site, volatile and semi-volatile organic compounds, including Benzene, (1-methylhexyl)-, can be released into the atmosphere from waste storage tanks through headspace vapors. nih.govcopernicus.orglibretexts.org These releases can occur continuously from tank wastes, with concentrations being influenced by factors such as waste chemistry, temperature, and ventilation. nih.gov Once in the atmosphere, these compounds can be transported and deposited into other environmental compartments. Spills and leaks of petroleum products are another significant pathway for the release of this compound into soil and water systems. Due to its physicochemical properties, including low water solubility and a tendency to adsorb to soil particles, its mobility in the environment will be governed by these factors.
Abiotic Degradation Processes
The transformation of Benzene, (1-methylhexyl)- in the environment can occur through non-biological processes, primarily driven by light and chemical reactions.
Photodegradation Mechanisms in Aquatic and Atmospheric Systems
Direct photodegradation of alkylbenzenes is generally not considered a major environmental fate process. However, indirect photodegradation, particularly in the atmosphere, is a significant pathway. The atmospheric photooxidation of alkylbenzenes is primarily initiated by their reaction with hydroxyl radicals (•OH). copernicus.org This reaction leads to the formation of a variety of oxygenated products. copernicus.org For alkylbenzenes, the reaction can proceed via two main pathways: H-atom abstraction from the alkyl side chain or •OH addition to the aromatic ring. The presence of the alkyl group activates the benzene ring, making it more susceptible to electrophilic attack by •OH radicals. The subsequent reactions with oxygen and other atmospheric constituents can lead to the formation of various carbonyl compounds and ring-cleavage products. copernicus.org While specific studies on the photodegradation of Benzene, (1-methylhexyl)- are limited, the general mechanisms observed for other alkylbenzenes are expected to apply.
Hydrolysis and Chemical Oxidation in Natural Waters
Hydrolysis, the reaction with water, is not expected to be a significant degradation pathway for Benzene, (1-methylhexyl)- under typical environmental conditions, as alkylbenzenes lack functional groups that are susceptible to hydrolysis. nih.gov
Chemical oxidation in natural waters can occur through reactions with various oxidants, such as hydroxyl radicals, which can be generated photochemically. A key oxidation reaction for alkylbenzenes involves the oxidation of the alkyl side chain. libretexts.org Specifically, the benzylic carbon (the carbon atom attached to the benzene ring) is particularly susceptible to oxidation. libretexts.org For alkylbenzenes with at least one hydrogen atom on the benzylic carbon, strong oxidizing agents can oxidize the entire alkyl chain to a carboxylic acid group, forming benzoic acid. libretexts.org While this is a known reaction, its rate and significance in natural waters will depend on the concentration and type of oxidants present.
Biodegradation Studies
The microbial breakdown of Benzene, (1-methylhexyl)- is a critical process in its environmental attenuation. Studies on similar compounds provide insight into the likely metabolic pathways.
Research on the microbial degradation of phenylalkanes has shown that bacteria can utilize these compounds as a sole source of carbon and energy. For instance, Pseudomonas and Nocardia strains have been isolated that can degrade various phenylalkanes, including 2-phenylbutane, 3-phenylpentane, and 4-phenylheptane. documentsdelivered.comnih.gov The degradation pathways often involve initial oxidation of either the aromatic ring or the alkyl side chain.
In many cases, the degradation of alkylbenzenes is initiated by dioxygenase enzymes that hydroxylate the aromatic ring to form a cis-dihydrodiol. This is then followed by dehydrogenation to a catechol, which subsequently undergoes ring cleavage. documentsdelivered.comnih.gov An alternative pathway involves the oxidation of the alkyl side chain, often starting at the terminal methyl group (ω-oxidation) or at the sub-terminal carbon (ω-1 oxidation), followed by β-oxidation. nih.gov For branched alkylbenzenes like Benzene, (1-methylhexyl)-, the initial attack can also occur on the alkyl chain. Studies with Nocardia on 3-phenyldodecane have shown the formation of phenylalkanoic acids, indicating oxidation of the alkyl chain. documentsdelivered.comnih.gov
The specific pathway for Benzene, (1-methylhexyl)- will depend on the microbial species and environmental conditions. The branched nature of the hexyl group may influence the rate and pathway of degradation compared to linear alkylbenzenes.
Table of Physicochemical Properties of Benzene, (1-methylhexyl)-
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀ | nih.gov |
| Molecular Weight | 176.30 g/mol | nih.gov |
| IUPAC Name | heptan-2-ylbenzene | nih.gov |
| CAS Number | 2132-84-5 | nih.gov |
| Boiling Point | 239.5 °C (estimated) | |
| Water Solubility | 1.85 mg/L at 25°C (estimated) | |
| Log Kow (Octanol-Water Partition Coefficient) | 5.13 (estimated) |
Aerobic Biodegradation Pathways of Benzene, (1-methylhexyl)-
The aerobic biodegradation of Benzene, (1-methylhexyl)-, also known as 2-phenylheptane, is presumed to follow pathways similar to other long-chain alkylbenzenes. The primary mechanism of aerobic attack on such compounds involves the enzymatic oxidation of either the aromatic ring or the alkyl side chain.
Initial Oxidation Steps and Intermediates
The initial oxidation of Benzene, (1-methylhexyl)- by aerobic microorganisms is expected to be initiated by powerful oxygenase enzymes. Two principal initial attack strategies have been identified for structurally similar molecules: dioxygenation of the aromatic ring and monooxygenation of the alkyl side chain.
Research on the microbial degradation of 4-phenylheptane, a structural isomer of (1-methylhexyl)benzene, by Pseudomonas species provides significant insight into a likely aerobic pathway. In these strains, the degradation is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of a dihydrodiol intermediate. Specifically, the degradation of 4-phenylheptane was found to yield 3-(2,3-dihydro-2,3-dihydroxyphenyl)pentane. This intermediate subsequently undergoes dehydrogenation to form the corresponding catechol, which is then susceptible to ring cleavage. Evidence for the meta-cleavage of the aromatic ring was also observed, with the identification of 2-hydroxy-7-ethyl-6-oxonona-2,4-dienoic acid as a downstream metabolite. nih.gov This pathway suggests that for (1-methylhexyl)benzene, a similar dioxygenase attack would be a primary route of aerobic degradation.
An alternative, though less commonly reported for this specific substrate class, is the oxidation of the alkyl side chain. This can occur at the terminal methyl group (ω-oxidation) or at a sub-terminal position. For instance, studies with some Nocardia strains degrading 3-phenyldodecane have shown the presence of intermediates like 2-phenylbutyric acid, 3-phenylvaleric acid, and 4-phenylhexanoic acid, which points towards an initial oxidation of the alkyl side chain followed by β-oxidation. nih.gov
The following table summarizes the key intermediates identified in the aerobic degradation of a structural isomer of Benzene, (1-methylhexyl)-, providing a model for its expected degradation products.
| Initial Substrate | Identified Intermediates | Metabolic Pathway | Reference |
| 4-Phenylheptane | 3-(2,3-dihydro-2,3-dihydroxyphenyl)pentane | Dioxygenation of the aromatic ring | nih.gov |
| 4-Phenylheptane | 2-hydroxy-7-ethyl-6-oxonona-2,4-dienoic acid | Meta-cleavage of the aromatic ring | nih.gov |
Microbial Consortia and Enzyme Systems Involved
The aerobic breakdown of Benzene, (1-methylhexyl)- and other long-chain alkylbenzenes is carried out by a diverse range of microorganisms, with bacteria from the genera Pseudomonas and Nocardia being prominently implicated. nih.gov These bacteria possess sophisticated enzyme systems capable of initiating the degradation of these relatively recalcitrant molecules.
Pseudomonas species are well-documented for their ability to degrade a wide variety of aromatic hydrocarbons. Strains capable of utilizing 2-phenylbutane, 3-phenylpentane, and 4-phenylheptane have been isolated. nih.gov The key enzymes in these organisms for the degradation of such compounds are aromatic dioxygenases, which catalyze the incorporation of both atoms of molecular oxygen into the benzene ring.
In contrast, certain Nocardia strains have been shown to employ a different strategy for the degradation of long-chain alkylbenzenes like 3-phenyldodecane. These bacteria appear to favor oxidation of the alkyl side chain, a process likely initiated by monooxygenase enzymes. nih.gov This highlights the metabolic diversity even within the realm of aerobic degradation of this class of compounds.
The table below details the microbial genera and the associated enzyme systems involved in the degradation of long-chain alkylbenzenes.
| Microbial Genus | Enzyme System Implicated | Initial Site of Attack | Reference |
| Pseudomonas | Aromatic Dioxygenases | Aromatic Ring | nih.gov |
| Nocardia | Monooxygenases | Alkyl Side Chain | nih.gov |
Anaerobic Biodegradation Mechanisms of Benzene, (1-methylhexyl)-
The anaerobic biodegradation of Benzene, (1-methylhexyl)- is expected to be a slower and more complex process than its aerobic counterpart. In the absence of molecular oxygen, microorganisms must utilize alternative electron acceptors to facilitate the breakdown of this hydrocarbon. The initial activation of the stable benzene ring or the alkyl side chain is a critical and energetically challenging step. While direct evidence for the anaerobic degradation of (1-methylhexyl)benzene is limited, pathways can be inferred from studies on other alkylbenzenes under various anaerobic conditions.
Denitrifying Conditions
Under denitrifying conditions, nitrate (B79036) (NO₃⁻) or other nitrogen oxides serve as the terminal electron acceptor. The anaerobic degradation of alkylbenzenes under these conditions has been observed, with toluene (B28343) and m-xylene (B151644) being rapidly mineralized in laboratory aquifer columns. nih.gov For long-chain alkylbenzenes, a proposed activation mechanism involves the addition of fumarate (B1241708) to the alkyl chain, a reaction catalyzed by glycyl-radical enzymes. This has been demonstrated for the anaerobic degradation of linear alkylbenzene sulfonates (LAS). nih.govresearchgate.net This initial reaction would form a substituted succinate (B1194679) derivative, which can then be further metabolized. Another potential pathway involves the hydroxylation of the benzene ring, as has been suggested for other aromatic hydrocarbons.
A study on the anaerobic degradation of long-chain alkylamines by a denitrifying Pseudomonas stutzeri strain showed complete mineralization, with the proposed pathway initiating with the cleavage of the C-N bond to form alkanals, which are then oxidized to fatty acids. nih.gov While not a direct analogue, this demonstrates the capability of denitrifying bacteria to metabolize long-chain alkyl compounds.
Iron(III)-Reducing Conditions
In anoxic environments where ferric iron (Fe³⁺) is available, iron-reducing bacteria can couple the oxidation of organic compounds to the reduction of Fe³⁺ to ferrous iron (Fe²⁺). The anaerobic degradation of propylbenzene (B89791) under iron-reducing conditions has been shown to produce propylphenols as metabolites. frontiersin.org This suggests that hydroxylation of the aromatic ring is a key initial step in the degradation pathway under these conditions. This mechanism differs from the fumarate addition mechanism proposed under other anaerobic conditions.
Sulfate-Reducing Conditions
Under sulfate-reducing conditions, sulfate (B86663) (SO₄²⁻) is used as the terminal electron acceptor. The anaerobic biodegradation of linear alkylbenzene sulfonates (LAS) in marine sediments has been shown to proceed via an initial addition of fumarate to the alkyl chain. nih.govresearchgate.net This reaction forms sulfophenyl carboxylic acids (SPCs), which are then further degraded through β-oxidation of the alkyl chain. This activation mechanism is a common strategy for the anaerobic degradation of hydrocarbons with alkyl side chains. It is plausible that a similar fumarate addition mechanism is employed for the anaerobic degradation of Benzene, (1-methylhexyl)- under sulfate-reducing conditions.
The following table summarizes the inferred anaerobic degradation mechanisms for Benzene, (1-methylhexyl)- based on studies of analogous compounds.
| Condition | Inferred Initial Activation Mechanism | Key Intermediates (from analogues) | Supporting Evidence from Analogous Compounds | Reference |
| Denitrifying | Fumarate addition to the alkyl chain | Substituted succinate derivatives | Degradation of linear alkylbenzene sulfonates | nih.govresearchgate.net |
| Iron(III)-Reducing | Hydroxylation of the aromatic ring | Propylphenols | Degradation of propylbenzene | frontiersin.org |
| Sulfate-Reducing | Fumarate addition to the alkyl chain | Sulfophenyl carboxylic acids | Degradation of linear alkylbenzene sulfonates | nih.govresearchgate.net |
Methanogenic Conditions
The anaerobic biodegradation of Benzene, (1-methylhexyl)-, also known as sec-heptylbenzene, under methanogenic conditions is a complex process believed to occur through the cooperative action of a microbial consortium. nih.gov In the absence of more preferred electron acceptors like nitrate, sulfate, or ferric iron, organic compounds are fermented to simpler molecules such as hydrogen, carbon dioxide, and acetate (B1210297). nih.gov These intermediates are then utilized by methanogenic archaea to produce methane (B114726). nih.govnih.gov For aromatic hydrocarbons like alkylbenzenes, this process is generally slow and may require long adaptation periods for the microbial communities. nih.gov
Studies on related compounds, such as benzene, show that complete mineralization to methane and carbon dioxide can occur in methanogenic environments. nih.gov The degradation of benzene under these conditions is often inhibited by the presence of intermediates like acetate and propionate, suggesting a fermentative process is at play. nih.gov For longer-chain alkylbenzenes, the initial steps likely involve the activation and subsequent degradation of the alkyl side chain, followed by the breakdown of the aromatic ring. nih.gov The branched nature of the 1-methylhexyl group in sec-heptylbenzene may influence the rate and pathway of degradation compared to linear alkylbenzenes. mpob.gov.my
Identification of Key Microbial Clades (e.g., Thermincola, Geobacteraceae, Dechloromonas)
While specific microbial clades responsible for the degradation of Benzene, (1-methylhexyl)- have not been definitively identified, research on analogous aromatic compounds points to the likely involvement of several key groups.
Thermincola : Members of the genus Thermincola, belonging to the family Peptococcaceae, have been strongly linked to the anaerobic biodegradation of benzene, particularly under nitrate-reducing conditions. While their direct role in methanogenic degradation of long-chain alkylbenzenes is less clear, their ability to handle the benzene ring makes them potentially important players in the initial breakdown stages.
Geobacteraceae : The family Geobacteraceae is well-known for its ability to anaerobically oxidize a wide range of organic compounds, including aromatic hydrocarbons. Species of Geobacter have been identified in environments where linear alkylbenzene sulfonates are degraded under anaerobic conditions. nih.gov Their metabolic versatility and common presence in anoxic, contaminated environments suggest they could be involved in the degradation of sec-heptylbenzene.
Dechloromonas : The genus Dechloromonas includes species capable of anaerobically degrading benzene and other BTEX compounds. nih.gov Dechloromonas strain RCB, for instance, can mineralize benzene using a variety of electron acceptors. nih.gov The presence of Dechloromonas has also been noted in anaerobic reactors treating wastewater containing linear alkylbenzene sulfonates, highlighting their potential role in the degradation of alkylbenzenes. nih.gov
The following table summarizes the potential roles of these microbial clades in the degradation of related aromatic compounds.
| Microbial Clade | Potentially Degraded Aromatic Compounds | Metabolic Role |
| Thermincola | Benzene | Initial ring activation/degradation |
| Geobacteraceae | Linear Alkylbenzene Sulfonates | Oxidation of organic compounds |
| Dechloromonas | Benzene, Toluene, Ethylbenzene (B125841), Xylenes (BTEX), Linear Alkylbenzene Sulfonates | Mineralization of aromatic hydrocarbons |
Central Metabolic Pathways (e.g., Benzoyl-CoA pathway)
The central metabolic pathway for the anaerobic degradation of many aromatic compounds, including alkylbenzenes, is the benzoyl-CoA pathway . frontiersin.orgnih.govpsu.edu It is highly likely that the degradation of Benzene, (1-methylhexyl)- converges on this pathway after initial activation and modification of the alkyl side chain.
The degradation process is thought to proceed through the following general steps:
Activation of the Alkyl Side Chain: The initial attack on a long-chain alkylbenzene likely involves the oxidation of the alkyl group. nih.gov For sec-heptylbenzene, this would involve the 1-methylhexyl side chain.
Formation of Benzoyl-CoA: Through a series of reactions, likely involving β-oxidation, the alkyl side chain is shortened, ultimately leading to the formation of benzoyl-CoA. nih.govnih.gov
Dearomatization and Ring Cleavage: Benzoyl-CoA is then dearomatized by the key enzyme benzoyl-CoA reductase. nih.gov The resulting non-aromatic ring is subsequently cleaved, leading to the formation of aliphatic acids that can be further metabolized. psu.edu
Under methanogenic conditions, the final products of the benzoyl-CoA pathway are ultimately converted by a syntrophic microbial community into methane and carbon dioxide. nih.gov
Factors Influencing Biodegradation Rates and Extent
The rate and extent of the biodegradation of Benzene, (1-methylhexyl)- are influenced by a combination of environmental parameters and the presence of other chemical compounds.
Environmental Parameters (Temperature, pH, Nutrient Availability)
The physical and chemical conditions of the contaminated environment play a crucial role in microbial activity and, consequently, in the biodegradation of pollutants.
| Environmental Parameter | Effect on Biodegradation |
| Temperature | Temperature affects microbial metabolic rates. For related compounds like linear alkylbenzene sulfonates (LAS), optimal degradation temperatures have been observed, with decreased activity at both very low and very high temperatures. |
| pH | The pH of the environment influences enzyme activity and the overall health of the microbial community. Neutral to slightly alkaline pH ranges are generally favorable for the biodegradation of many hydrocarbon pollutants. |
| Nutrient Availability | The availability of essential nutrients such as nitrogen and phosphorus is critical for microbial growth and metabolism. A balanced C:N:P ratio is necessary to support robust biodegradation. |
Co-contaminant Effects and Synergies
The presence of other organic and inorganic compounds in the environment can significantly impact the biodegradation of Benzene, (1-methylhexyl)-.
Inhibition:
Toxicity: High concentrations of the pollutant itself or other co-contaminants can be toxic to the degrading microorganisms. researchgate.net
Competition: Microorganisms may preferentially degrade more easily accessible carbon sources, leading to a delay or inhibition in the degradation of more complex molecules like sec-heptylbenzene. researchgate.net The presence of certain compounds, such as acetylene, has been shown to inhibit the biodegradation of alkylbenzenes under denitrifying conditions. nih.gov
Inhibition by Intermediates: The accumulation of intermediate products from the degradation process can sometimes inhibit further breakdown. nih.gov
Synergies:
Cometabolism: In some cases, the presence of a primary substrate can stimulate the degradation of a secondary compound that the microorganisms might not otherwise be able to utilize efficiently.
Syntrophy: Under methanogenic conditions, the degradation of complex organic molecules is dependent on the syntrophic relationship between different microbial groups. One group ferments the initial substrate, producing intermediates that are then consumed by methanogens. nih.gov This interdependency is crucial for the complete mineralization of the compound.
The table below summarizes the potential effects of co-contaminants on the biodegradation of alkylbenzenes.
| Co-contaminant Effect | Description |
| Inhibition | The rate of biodegradation is decreased due to toxicity, competition for substrates, or the inhibitory effects of metabolic byproducts. |
| Synergy | The rate or extent of biodegradation is enhanced through processes like cometabolism or the syntrophic exchange of metabolites between different microbial populations. |
Analytical Methodologies for Detection and Quantification of Benzene, 1 Methylhexyl
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of semi-volatile organic compounds like Benzene (B151609), (1-methylhexyl)-. This approach separates the target analyte from other components in a sample, which is essential for accurate measurement.
Gas chromatography (GC) is the most prevalent and powerful technique for the analysis of volatile and semi-volatile compounds such as Benzene, (1-methylhexyl)-. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
The retention of Benzene, (1-methylhexyl)- in a GC system is often characterized by its Kovats Retention Index, which helps in its identification under specific column and temperature conditions. For Benzene, (1-methylhexyl)-, experimental Kovats Retention Index values have been reported on standard non-polar columns, providing a standardized measure for its elution behavior. nih.govnist.gov
Table 1: Experimental Kovats Retention Index for Benzene, (1-methylhexyl)-
| Column Type | Temperature (°C) | Retention Index |
| Standard Non-polar | 130 | 1281 |
| Standard Non-polar | 150 | 1300 |
| Standard Non-polar | 200 | 1320 |
| Standard Non-polar | Not Specified | 1354 |
This interactive table is based on data from the NIST Chemistry WebBook. nist.gov
The Flame Ionization Detector (FID) is a widely used detector in gas chromatography, particularly for the analysis of organic compounds. nih.govnih.gov When the eluent from the GC column, containing the separated analyte, is passed through a hydrogen-air flame, the organic molecules are pyrolyzed, producing ions. These ions are then collected by an electrode, generating an electrical current that is proportional to the mass of the carbon atoms in the analyte.
For the quantification of Benzene, (1-methylhexyl)-, GC-FID offers high sensitivity and a wide linear range. It is a robust and reliable technique for determining the concentration of this compound, especially in routine quality control applications where the identity of the analyte is already known. yzimgs.com The method involves creating a calibration curve using standards of known concentration to calculate the amount of the analyte in an unknown sample. yzimgs.com
When coupled with a mass spectrometer, gas chromatography (GC-MS) becomes a definitive tool for both the identification and quantification of Benzene, (1-methylhexyl)-. After the analyte is separated by the GC column, it enters the mass spectrometer, where it is fragmented into characteristic ions. The mass-to-charge ratio of these fragments creates a unique mass spectrum, which serves as a chemical fingerprint for the compound. nih.govspectrabase.com
The mass spectrum of Benzene, (1-methylhexyl)- shows characteristic peaks that are used for its unambiguous identification. The most abundant ion peaks (m/z) are typically at 105 and 91. nih.gov GC-MS analysis is particularly valuable when analyzing complex mixtures where multiple components may have similar retention times, as it provides structural information that other detectors cannot. The separation of structural isomers, which can be challenging, is often achieved by comparing retention times and mass spectra. researchgate.net
Table 2: GC-MS Identification Data for Benzene, (1-methylhexyl)- and Related Isomers
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |
| Benzene, (1-methylhexyl)- | Not specified | 105, 91 |
| (1-Butylhexyl)benzene | 18.100 | Not specified |
| (1-Propylheptyl)benzene | 18.250 | Not specified |
| (1-Pentylhexyl)benzene | 19.663 | Not specified |
| (1-Butylheptyl)benzene | 19.720 | Not specified |
This interactive table is based on data from PubChem and a GC-MS analysis of volatiles from Carthamus lanatus. nih.govresearchgate.net
The Photoionization Detector (PID) is another selective and sensitive detector used in gas chromatography, especially for aromatic hydrocarbons and other compounds with double bonds. nih.gov A PID uses a high-energy ultraviolet (UV) lamp to ionize the analyte molecules as they elute from the GC column. The resulting ions generate a current that is proportional to the concentration of the compound. A key advantage of the PID is its high sensitivity for aromatic compounds like Benzene, (1-methylhexyl)-, often reaching parts-per-billion (ppb) levels. nih.gov It is also a non-destructive technique, allowing it to be used in series with other detectors like an FID or MS for more comprehensive analysis.
While GC is the predominant method for analyzing Benzene, (1-methylhexyl)-, High-Performance Liquid Chromatography (HPLC) can be an alternative, particularly for samples that are not suitable for direct GC injection due to matrix complexity or the presence of non-volatile components. dnacih.com In HPLC, the sample is dissolved in a liquid solvent and pumped through a column containing a solid adsorbent material.
For aromatic compounds, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using a UV detector, as the benzene ring in the molecule absorbs UV light at specific wavelengths (e.g., 205 nm and 254 nm). HPLC can be particularly useful for analyzing Benzene, (1-methylhexyl)- in liquid matrices where sample clean-up might be extensive for GC analysis. wur.nl The development of an HPLC method would involve optimizing the mobile phase composition to achieve adequate separation from potential interferences.
Gas Chromatography (GC) with Various Detectors
Sample Preparation and Extraction Methods
Effective sample preparation is a critical step to isolate Benzene, (1-methylhexyl)- from the sample matrix and concentrate it for analysis. env.go.jp The choice of extraction method depends heavily on the nature of the sample (e.g., air, water, solid).
For air samples, a common method involves drawing air through a sorbent tube containing a material like activated charcoal. dnacih.com The trapped volatile organic compounds are later desorbed using a solvent (e.g., carbon disulfide) or by thermal desorption before being injected into a GC. nih.govdnacih.com
For liquid samples, such as water or industrial effluents, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is a standard procedure. env.go.jp The target analyte partitions from the aqueous phase into the organic solvent, which is then concentrated and analyzed.
In the case of solid samples, methods like Soxhlet extraction can be used, where the sample is continuously washed with a volatile solvent to extract the organic components. env.go.jp Following extraction, a clean-up step, potentially using adsorption chromatography with materials like silica (B1680970) gel or alumina, may be necessary to remove interfering co-extracted substances before the final chromatographic analysis. env.go.jpnih.gov
Headspace Extraction Techniques
Headspace (HS) extraction is a prevalent technique for isolating volatile and semi-volatile compounds like Benzene, (1-methylhexyl)- from liquid or solid samples. The methodology involves analyzing the vapor phase in equilibrium with the sample, which is sealed in a vial. This approach minimizes interference from non-volatile matrix components.
Static Headspace Extraction: In this method, the sample is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to partition between the sample matrix and the headspace. A portion of the gas phase is then injected into a gas chromatograph for analysis.
Dynamic Headspace Extraction (Purge-and-Trap): This technique offers higher sensitivity. An inert gas is bubbled through the sample, purging the volatile analytes, which are then trapped on a sorbent material. env.go.jp The trap is subsequently heated, and the desorbed analytes are transferred to the GC column. env.go.jp
Several parameters are optimized to enhance extraction efficiency, including temperature, equilibration time, sample volume, and matrix modifications like the addition of salt ("salting out") to decrease the analyte's solubility in aqueous samples. who.intresearchgate.net For instance, while higher temperatures can increase the vapor pressure of analytes, they can also promote unwanted reactions in certain matrices, necessitating careful optimization. researchgate.net
Table 1: Key Parameters in Headspace Extraction
| Parameter | Description | Rationale for Benzene, (1-methylhexyl)- |
|---|---|---|
| Temperature | The temperature at which the sample is equilibrated. | Affects the vapor pressure of the analyte; higher temperatures increase partitioning into the headspace. |
| Time | The duration allowed for the sample to reach equilibrium. | Ensures reproducible partitioning between the sample and headspace. |
| Sample Matrix | The composition of the sample (e.g., aqueous, solid). | Matrix effects can be minimized by adjusting pH or adding salt to increase the activity coefficient of the analyte. who.intresearchgate.net |
| Agitation | Shaking or stirring the sample during equilibration. | Facilitates faster mass transfer of the analyte into the headspace. |
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. who.intfree.frmdpi.com It utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes adsorb onto or absorb into the coating. free.fr
Headspace SPME (HS-SPME): For a compound like Benzene, (1-methylhexyl)-, HS-SPME is the preferred mode. The fiber is placed in the headspace above the sample, avoiding contact with the non-volatile matrix components. who.intfree.fr Analytes partition from the sample, through the headspace, and onto the fiber coating. After extraction, the fiber is transferred to the heated injection port of a GC, where the analytes are thermally desorbed for analysis. superchroma.com.tw
The efficiency of SPME depends on the selection of the fiber coating, extraction time and temperature, and sample agitation. who.int For nonpolar aromatic compounds, a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS) is typically effective.
Table 2: SPME Parameters and Considerations
| Parameter | Selection/Optimization | Purpose |
|---|---|---|
| Fiber Coating | Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) | Chosen based on polarity match with the analyte for efficient extraction. |
| Extraction Mode | Headspace (HS-SPME) | Protects the fiber from complex matrices and high-molecular-weight interferences. free.fr |
| Extraction Time | Optimized to reach equilibrium or for consistent pre-equilibrium extraction. | Affects the amount of analyte extracted and thus the sensitivity of the method. |
| Desorption | Thermal desorption in GC inlet. | Parameters (temperature, time) are optimized for complete transfer of the analyte without degradation. who.int |
Liquid-Liquid Extraction and Solid-Phase Extraction
Liquid-Liquid Extraction (LLE): LLE is a traditional method based on the differential solubility of a compound in two immiscible liquids. researchgate.net To extract Benzene, (1-methylhexyl)- from an aqueous sample, a nonpolar organic solvent such as hexane or dichloromethane would be used. env.go.jp The sample is mixed with the solvent, allowing the nonpolar analyte to partition into the organic phase. The organic layer is then separated, concentrated, and analyzed. While effective, LLE can be time-consuming and requires significant volumes of organic solvents.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE that uses a solid sorbent packed in a cartridge or disk to isolate analytes from a liquid sample. For extracting Benzene, (1-methylhexyl)- from a polar matrix like water, a reversed-phase SPE sorbent is used.
The general SPE procedure involves four steps:
Conditioning: The sorbent is rinsed with a solvent to activate it.
Loading: The sample is passed through the sorbent, and the analyte is retained.
Washing: The sorbent is rinsed with a weak solvent to remove interferences.
Elution: A strong solvent is used to desorb the analyte from the sorbent for collection and analysis.
Common reversed-phase sorbents suitable for this compound include silica-based materials with bonded C8 or C18 alkyl chains or polymeric sorbents like poly(styrene-divinylbenzene) (PS-DVB), which can retain aromatic compounds through π-π interactions. mdpi.com
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of Benzene, (1-methylhexyl)-. Each method provides unique information about the compound's atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Methodology)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms. For Benzene, (1-methylhexyl)-, the ¹H NMR spectrum would exhibit characteristic signals:
Aromatic Protons: A complex multiplet in the δ 7.0-7.5 ppm region, corresponding to the five protons on the benzene ring. pressbooks.pub
Benzylic Proton: A signal between δ 2.3-3.0 ppm for the single proton on the carbon directly attached to the benzene ring. pressbooks.pub Its multiplicity would be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons.
Alkyl Protons: Signals in the δ 0.8-1.7 ppm range corresponding to the protons of the methyl and methylene groups of the hexyl chain. The terminal methyl group would appear as a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. spectrabase.com The spectrum of Benzene, (1-methylhexyl)- would show:
Aromatic Carbons: Several signals in the δ 125-150 ppm region. The carbon atom attached to the alkyl chain (ipso-carbon) would be distinct from the other five aromatic carbons.
Aliphatic Carbons: Signals in the δ 14-45 ppm range corresponding to the seven carbons of the 1-methylhexyl group.
Table 3: Predicted ¹H NMR Chemical Shifts for Benzene, (1-methylhexyl)-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet |
| Benzylic (CH) | 2.3 - 3.0 | Multiplet |
| Alkyl Chain (-CH₂-) | 1.2 - 1.7 | Multiplets |
| Benzylic Methyl (-CH₃) | ~1.2 | Doublet |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet |
Infrared (IR) Spectroscopy (Methodology)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of Benzene, (1-methylhexyl)- would display several characteristic absorption bands. spectrabase.com
Aromatic C-H Stretching: A sharp band appearing just above 3000 cm⁻¹ (typically around 3030 cm⁻¹). pressbooks.pub
Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹, corresponding to the C-H bonds of the alkyl chain.
Aromatic C=C Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. pressbooks.pubdocbrown.info
C-H Bending: Out-of-plane (OOP) bending vibrations for the monosubstituted benzene ring typically appear in the 690-770 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for Benzene, (1-methylhexyl)-
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 & 1475 | Medium |
| C-H Bending | 770 - 690 | Strong |
Mass Spectrometry (MS) Techniques (Methodology for fragmentation patterns)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and its fragmentation patterns offer clues to the molecule's structure. nist.gov For Benzene, (1-methylhexyl)-, which has a molecular weight of 176.3 g/mol , the electron ionization (EI) mass spectrum would show key features. nist.gov
Molecular Ion Peak (M⁺•): A peak at m/z = 176, corresponding to the intact molecule with one electron removed. nist.gov
Benzylic Cleavage: The most characteristic fragmentation for alkylbenzenes is cleavage of the bond beta to the aromatic ring. This results in the formation of a stable benzylic carbocation. For Benzene, (1-methylhexyl)-, this cleavage leads to a resonance-stabilized C₈H₉⁺ ion at m/z = 105 , which is often the base peak (the most intense peak in the spectrum). nih.gov
Tropylium (B1234903) Ion: Rearrangement of the benzylic cation can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z = 91 . nih.gov This is another prominent peak in the spectra of alkylbenzenes.
Alkyl Chain Fragmentation: Other peaks in the spectrum would correspond to further fragmentation and loss of smaller alkyl fragments from the molecular ion or other fragment ions.
Table 5: Major Mass Spectral Fragments for Benzene, (1-methylhexyl)-
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 176 | [C₁₃H₂₀]⁺• | Molecular Ion |
| 105 | [C₆H₅CH(CH₃)]⁺ | Benzylic cleavage (loss of C₅H₁₁) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement after cleavage) |
Advanced and Hyphenated Techniques for the Analysis of Benzene, (1-methylhexyl)-
The detection and quantification of specific isomers of alkylbenzenes, such as Benzene, (1-methylhexyl)-, within complex matrices necessitates the use of advanced and hyphenated analytical techniques. These methods offer enhanced resolution, sensitivity, and specificity compared to conventional single-dimension chromatography.
GCxGC (Two-Dimensional Gas Chromatography)
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the detailed characterization of complex hydrocarbon mixtures, including petroleum products where compounds like Benzene, (1-methylhexyl)- are present. usgs.govacs.org This method utilizes two capillary columns with different stationary phase selectivities connected in series via a modulator. usgs.gov The primary column typically separates compounds based on their boiling points (non-polar phase), while the second, shorter column provides a rapid separation based on polarity. mosh-moah.de This "orthogonal" separation distributes analytes across a two-dimensional plane, significantly increasing peak capacity and resolving co-eluting compounds that would overlap in a one-dimensional GC analysis. usgs.govslideshare.net
The enhanced separation provided by GCxGC is particularly advantageous for distinguishing Benzene, (1-methylhexyl)- from other C13-alkylbenzene isomers and from the complex hydrocarbon background in environmental or fuel samples. acs.orgcore.ac.uk The structured nature of GCxGC chromatograms, where chemically related compounds elute in distinct patterns, aids in the identification of specific compound classes. mosh-moah.de For instance, aromatic hydrocarbons, including alkylbenzenes, will occupy a specific region of the 2D plot, separate from saturated hydrocarbons like alkanes and cycloalkanes. mosh-moah.de Detection is often performed with a flame ionization detector (FID) for quantification or a time-of-flight mass spectrometer (TOF-MS) for definitive identification. mosh-moah.de
Below is a table summarizing typical GCxGC instrument parameters for the analysis of hydrocarbon mixtures containing compounds such as Benzene, (1-methylhexyl)-.
Table 1: Illustrative GCxGC Method Parameters for Hydrocarbon Analysis
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
|---|---|---|
| Column Type | Non-polar (e.g., 100% dimethylpolysiloxane) | Polar (e.g., 50% phenyl polysilphenylene-siloxane) |
| Column Length | 30 m | 1 - 2 m |
| Internal Diameter | 0.25 mm | 0.10 - 0.25 mm |
| Film Thickness | 0.25 µm | 0.10 - 0.25 µm |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.4 mL/min) | |
| Oven Program | Initial Temp: 50°C, Ramp: 2-5°C/min to 300-320°C | Typically offset 5-15°C higher than the primary oven |
| Modulation Period | 2 - 8 seconds | |
| Detector | Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometry (TOF-MS) |
Hyphenated GC-MS/MS or LC-MS/MS
Tandem mass spectrometry (MS/MS) coupled with a chromatographic inlet provides exceptional selectivity and sensitivity for target compound analysis in complex samples.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For volatile and semi-volatile compounds like Benzene, (1-methylhexyl)-, GC-MS/MS is a highly effective analytical approach. Following separation on a GC column, the analyte enters the mass spectrometer where it is ionized, typically by electron impact (EI). usgs.govscholaris.ca In MS/MS, a specific precursor ion (often the molecular ion, M⁺˙) of the target analyte is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. core.ac.uk This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces chemical noise and matrix interferences. scholaris.ca
In the analysis of alkylbenzenes, a dominant fragmentation pathway is benzylic cleavage, which is the cleavage of the bond beta to the aromatic ring. slideshare.net This leads to the formation of resonance-stabilized carbocations. For Benzene, (1-methylhexyl)-, the molecular ion (m/z 176) would be the likely precursor ion. Characteristic product ions would result from the loss of alkyl fragments. Common fragment ions for alkylbenzenes include m/z 91 (tropylium ion) and m/z 105 (ethylbenzyl cation), which are often used for quantification and confirmation. usgs.govslideshare.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While Benzene, (1-methylhexyl)- is readily amenable to GC analysis, LC-MS/MS becomes the method of choice for less volatile or thermally labile compounds, or for analytes in complex biological matrices that may require extensive cleanup for GC analysis. nih.gov Although direct analysis of non-polar hydrocarbons like Benzene, (1-methylhexyl)- by LC-MS/MS is less common than for its sulfonated counterparts (linear alkylbenzene sulfonates, LAS), the technique can be applied, particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) for certain derivatives. nih.govshimadzu.com
In a hypothetical LC-MS/MS method, separation would be achieved using a reversed-phase column. nih.gov The analyte would then be ionized and subjected to MS/MS analysis in MRM mode. Similar to GC-MS/MS, a precursor ion corresponding to the protonated or deprotonated molecule would be selected and fragmented to produce specific product ions for highly selective detection. nih.govnih.gov This technique is invaluable for analyzing metabolites of alkylbenzenes in biological or environmental samples, where the addition of polar functional groups makes the analytes more suitable for LC separation. nih.gov
The table below outlines representative parameters for an MS/MS method for the analysis of a long-chain alkylbenzene like Benzene, (1-methylhexyl)-, adaptable for both GC and LC inlets.
Table 2: Representative Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electron Impact (EI) for GC; ESI or APCI for LC |
| Polarity | Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 176 [M]⁺˙ |
| Product Ion (Q3) - Quantifier | m/z 105 (tentative, from loss of C₅H₁₁) |
| Product Ion (Q3) - Qualifier | m/z 91 (tentative, tropylium ion) |
| Collision Gas | Argon |
| Collision Energy | Compound-specific optimization required |
Theoretical and Computational Chemistry Studies of Benzene, 1 Methylhexyl
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are standard tools for investigating compounds like 2-phenylheptane.
Electronic Structure and Molecular Conformations
The electronic structure of a molecule dictates its fundamental chemical properties. For 2-phenylheptane, quantum chemical calculations can map the electron density distribution, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculate electrostatic potential surfaces. These calculations reveal the electron-rich nature of the benzene (B151609) ring and the influence of the alkyl substituent on the aromatic system.
Due to the flexible seven-carbon chain, 2-phenylheptane can exist in numerous conformations arising from rotation around its single bonds. Conformational analysis via quantum chemistry aims to identify the most stable low-energy structures (rotamers). lumenlearning.com The stability of each conformer is determined by a combination of factors, including steric hindrance between the alkyl chain and the phenyl group, and weak intramolecular interactions. For similar molecules like phenylcyclohexane, theoretical calculations have been crucial in determining the relative energies of conformers, such as those with the phenyl group in axial versus equatorial positions, and the rotational profile of the phenyl group itself. researchgate.net For 2-phenylheptane, the most stable conformations would likely arrange the bulky hexyl chain to minimize steric clash with the benzene ring.
Calculations for various benzene derivatives show that properties like the total electronic and zero-point energies can be determined for different phases, such as in a vacuum (gas phase) or in a solvent like water. scispace.com These calculations consistently show that the energy of the molecule is affected by the surrounding medium. scispace.com
Table 1: Calculated Physicochemical Properties for Benzene, (1-methylhexyl)- This interactive table displays various properties of 2-phenylheptane calculated using computational methods.
| Property | Value | Method/Source |
| Formula | C₁₃H₂₀ | - |
| Molecular Weight | 176.30 g/mol | Cheméo chemeo.com |
| logPoct/wat (Octanol/Water Partition Coefficient) | 4.370 | Crippen Calculated Property chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 168.55 kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -80.40 kJ/mol | Joback Calculated Property chemeo.com |
| Critical Temperature (Tc) | 675.24 K | Joback Calculated Property chemeo.com |
| Critical Pressure (Pc) | 2210.37 kPa | Joback Calculated Property chemeo.com |
Reaction Pathway Modeling and Transition State Analysis
Quantum chemistry is a powerful tool for modeling the mechanisms of chemical reactions. For 2-phenylheptane, a key reaction is the oxidation of the alkyl side-chain. The carbon atom attached directly to the benzene ring (the benzylic position) is particularly reactive. lumenlearning.com This is because the intermediate formed upon hydrogen abstraction, a benzylic radical, is stabilized by resonance with the aromatic ring. lumenlearning.com
Computational modeling can trace the entire reaction coordinate for processes like benzylic oxidation by agents such as potassium permanganate (B83412). lumenlearning.comyoutube.com This involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (2-phenylheptane and the oxidant) and the final product (benzoic acid).
Transition State Search: Locating the highest energy point along the reaction pathway, known as the transition state. The structure and energy of the transition state determine the activation energy and, thus, the rate of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: Confirming that the found transition state correctly connects the reactants and products.
Studies on simpler alkylbenzenes, such as toluene (B28343), have used these methods to investigate reaction pathways like dealkylation initiated by hydroxyl radicals, providing evidence for specific reaction channels and their viability. acs.org These computational approaches could be directly applied to model the oxidation, nitration, or halogenation reactions of 2-phenylheptane, predicting product distributions and reaction kinetics.
Molecular Dynamics Simulations
While quantum mechanics provides precise electronic information, it is computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations use classical mechanics (force fields) to simulate the movement of atoms and molecules over time, allowing for the study of conformational dynamics and intermolecular interactions. youtube.com
Interactions with Solvents and Other Molecules
MD simulations excel at modeling condensed-phase systems. By placing a 2-phenylheptane molecule in a simulation box filled with solvent molecules (e.g., water, hexane (B92381), or another organic solvent), one can study solvation phenomena in detail. These simulations can calculate properties like the radial distribution function, which shows the probability of finding a solvent molecule at a certain distance from the solute. youtube.com
Studies using techniques like Dissipative Particle Dynamics, a coarse-grained simulation method, have been employed to model the behavior of alkyl aromatic hydrocarbons in mixtures. nih.gov These simulations help in understanding how the alkyl chain length influences properties like liquid-phase densities and interactions within a solvent. nih.gov For 2-phenylheptane, MD simulations could predict its solubility in various media and model its aggregation behavior or its interaction with interfaces, such as a water-oil interface. Furthermore, advanced MD techniques like metadynamics can be used to calculate the free energy of binding between a molecule like 2-phenylheptane and a host molecule, such as a cyclodextrin (B1172386) or a biological receptor. rsc.orgchemrxiv.org
Structure-Reactivity Relationships
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. For 2-phenylheptane, several such relationships can be elucidated through theoretical studies.
The most prominent feature governing its reactivity is the benzylic C-H bond. Computational calculations can quantify the bond dissociation energy (BDE) for this hydrogen and compare it to other hydrogens on the alkyl chain. The BDE of the benzylic hydrogen is significantly lower, explaining why radical reactions, such as autoxidation or radical halogenation, occur preferentially at this site. lumenlearning.com
Furthermore, the electronic properties of the benzene ring, influenced by the electron-donating nature of the alkyl group, dictate its behavior in electrophilic aromatic substitution reactions. Computational models can calculate the electrostatic potential and frontier molecular orbitals to predict that electrophiles will preferentially attack the ortho and para positions of the ring over the meta position. Branched alkylbenzenes have served as key models for understanding complex reaction mechanisms, including alkylation, isomerization, and transalkylation. acs.org Computational modeling can help untangle these competing pathways by comparing the activation barriers for the formation of different isomers, thereby predicting the final product ratios under various conditions.
Quantitative Structure-Activity Relationships (QSAR) in Environmental Contexts (e.g., biodegradability prediction)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to forecast the properties of chemical substances based on their molecular structure. aftonchemical.com In environmental science, QSAR is particularly valuable for predicting the fate of chemicals, such as their biodegradability, which is a crucial factor in assessing their environmental persistence. aftonchemical.comeuropa.eu
The biodegradability of aromatic compounds like Benzene, (1-methylhexyl)- can be estimated using QSAR models. These models correlate structural features of molecules with their susceptibility to microbial degradation. nih.gov For instance, the biodegradability of single-benzene ring compounds has been predicted based on the ratio of their biochemical oxygen demand (BOD) to chemical oxygen demand (COD). nih.gov
The development of a QSAR model involves establishing a relationship between molecular descriptors and the experimental biodegradability of a set of 'training' chemicals. aftonchemical.com For a molecule like Benzene, (1-methylhexyl)-, relevant descriptors would include its hydrophobicity (logP), molecular weight, and steric parameters related to the alkyl chain. These models, once validated, can be used to predict the biodegradability of new or untested compounds. aftonchemical.comnorthumbria.ac.uk
Table 1: Example of Molecular Descriptors Used in QSAR for Biodegradability Prediction
| Descriptor | Description | Relevance to Biodegradability |
| LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of a molecule. | Higher logP values can indicate a greater tendency to partition into organic matter, potentially reducing bioavailability for microbial degradation in the aqueous phase. |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Larger molecules may be less readily transported across microbial cell membranes, potentially slowing degradation. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Influences membrane permeability and interactions with enzymes. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | Relates to molecular flexibility, which can affect how a molecule fits into the active site of a degradative enzyme. |
This table is illustrative and the specific descriptors used in a QSAR model can vary.
Hammett and Taft Equation Applications
The Hammett and Taft equations are linear free-energy relationships used in physical organic chemistry to quantify the effect of substituents on the reactivity of molecules. scribd.comwikipedia.org
The Hammett equation is primarily applied to meta- and para-substituted aromatic compounds and takes the form: log(k/k₀) = σρ. wikipedia.org
k is the rate constant for a reaction with a substituted benzene.
k₀ is the rate constant for the unsubstituted benzene.
σ (sigma) is the substituent constant, which depends on the electronic properties of the substituent.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. scribd.com
For Benzene, (1-methylhexyl)-, the (1-methylhexyl)- group is an alkyl substituent. Alkyl groups are generally electron-donating through an inductive effect. Therefore, the sigma value for this group would be negative, indicating its electron-releasing nature. This would influence the rates of electrophilic aromatic substitution reactions on the benzene ring.
The Taft equation is an extension of the Hammett equation that is applied to aliphatic systems and ortho-substituted aromatic compounds, where steric effects are significant in addition to electronic effects. sciepub.comorientjchem.org It is given by: log(k/k₀) = σρ + δEₛ.
σ * is the polar substituent constant (inductive effect).
ρ * is the polar reaction constant.
Eₛ is the steric substituent constant.
δ is the steric reaction constant.
In the context of Benzene, (1-methylhexyl)-, the Taft equation would be relevant for reactions occurring on the alkyl side chain. The equation would help in predicting how the phenyl group and the structure of the alkyl chain influence the reaction rates at a specific position on the chain.
Table 2: Application of Hammett and Taft Equations to Benzene, (1-methylhexyl)-
| Equation | Application to Benzene, (1-methylhexyl)- | Predicted Effect of the (1-methylhexyl)- group |
| Hammett | Reactions on the aromatic ring (e.g., nitration, halogenation). | The electron-donating nature of the alkyl group would activate the ring towards electrophilic substitution, primarily at the ortho and para positions. |
| Taft | Reactions on the alkyl side chain (e.g., radical halogenation). | The steric bulk of the phenyl group and the branching of the alkyl chain would influence the regioselectivity and rate of the reaction on the side chain. |
Spectroscopic Property Prediction (Methodological focus)
Computational NMR and IR Spectral Prediction
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is typically achieved using density functional theory (DFT) calculations. The process involves optimizing the molecular geometry of Benzene, (1-methylhexyl)- and then calculating the magnetic shielding tensors for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule.
Mass Spectrometry Fragmentation Prediction
Predicting the fragmentation pattern in mass spectrometry is crucial for identifying unknown compounds. The fragmentation of Benzene, (1-methylhexyl)- under electron ionization (EI) would be expected to follow patterns characteristic of alkylbenzenes. core.ac.uk
Upon ionization, the molecule forms a radical cation, [C₁₃H₂₀]⁺•. The fragmentation pathways are driven by the stability of the resulting ions and neutral fragments. For Benzene, (1-methylhexyl)-, the most likely fragmentation pathways include:
Benzylic cleavage: This is a very common fragmentation pathway for alkylbenzenes. docbrown.info Cleavage of the C-C bond between the first and second carbon of the alkyl chain would result in the loss of a pentyl radical (•C₅H₁₁) to form a stable secondary benzylic carbocation at m/z 119.
Loss of an alkene: A McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen from the alkyl chain to the benzene ring, followed by the elimination of an alkene. In this case, the elimination of propene (C₃H₆) would lead to an ion at m/z 134.
Formation of the tropylium (B1234903) ion: Alkylbenzene radical cations can rearrange to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. docbrown.info This is a very common and characteristic peak in the mass spectra of compounds containing a benzyl (B1604629) group.
Phenyl cation: Loss of the entire alkyl chain can result in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info
Table 3: Predicted Mass Spectrometry Fragments for Benzene, (1-methylhexyl)-
| m/z | Proposed Fragment Ion | Formation Pathway |
| 176 | [C₁₃H₂₀]⁺• | Molecular Ion |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage (loss of •C₄H₉) |
| 105 | [C₈H₉]⁺ | Cleavage of the bond between the benzene ring and the alkyl chain with a hydrogen rearrangement |
| 91 | [C₇H₇]⁺ | Rearrangement to tropylium ion |
| 77 | [C₆H₅]⁺ | Loss of the alkyl chain to form the phenyl cation |
The relative abundances of these fragments would depend on the ionization energy and the specific instrumentation used.
Role of Benzene, 1 Methylhexyl in Broader Chemical Systems and Processes
As a Component in Complex Mixtures
Benzene (B151609), (1-methylhexyl)- is found as a constituent within complex organic mixtures, primarily those derived from fossil fuels and the thermal decomposition of synthetic materials.
Long-chain alkylbenzenes (LABs), the class of compounds to which Benzene, (1-methylhexyl)- belongs, are naturally occurring components of petroleum products. nih.gov Crude oil is a complex mixture containing a vast array of hydrocarbons, and during the refining process, these are separated into various fractions based on boiling point.
Gasoline is a refined petroleum product primarily composed of hydrocarbons containing between 4 and 12 carbon atoms. nih.govkoreascience.kr Diesel fuel consists of heavier hydrocarbons, typically with 12 to 20 carbon atoms. koreascience.kr As a C13 aromatic hydrocarbon, Benzene, (1-methylhexyl)- falls within the carbon range found in diesel fuel and the higher end of gasoline fractions. Its presence is a result of the composition of the original crude oil and the specific refining processes used, such as catalytic reforming, which can generate aromatic compounds. nih.gov Some large-scale refineries produce linear alkylbenzene as a distinct product stream, which is a mixture of various isomers and chain lengths used primarily for detergent production. youtube.com
Table 1: Hydrocarbon Composition of Common Fuels
| Fuel | Typical Carbon Number Range | Key Components | Presence of (1-methylhexyl)-benzene |
| Gasoline | C4 - C12 | Alkanes, Alkenes, Aromatics (BTEX) nih.govkoreascience.kr | Possible as a minor component in heavier fractions |
| Diesel | C12 - C20 | Paraffins, Aromatics, Naphthenes koreascience.kr | Falls within this carbon number range |
Pyrolysis is a thermal decomposition process used to break down large organic materials, such as plastic waste, into smaller, more valuable molecules in the absence of oxygen. e3s-conferences.org The pyrolysis of polyolefins like polypropylene (B1209903) (PP) yields a complex mixture of hydrocarbons known as pyrolysis oil. niscpr.res.in
Detailed analysis of polypropylene pyrolysis oil reveals a wide range of organic compounds, with carbon numbers that can extend from C5 to C25. niscpr.res.in This mixture includes various classes of compounds such as paraffins, olefins, and aromatics. niscpr.res.inresearchgate.net Research has confirmed the presence of C1 to C13 aromatic compounds in the pyrolytic oil from PP, which indicates the formation of compounds like Benzene, (1-methylhexyl)-. fsu.edu While the primary aromatic products are often smaller molecules like benzene, toluene (B28343), and xylene (BTEX), the conditions of pyrolysis can lead to the formation of a wide array of alkylated aromatics. researchgate.net Advanced analytical techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) have identified heavy, unsaturated, and highly aromatic hydrocarbons in these oils, confirming their chemical complexity. researchgate.net However, some analyses using NMR have shown that certain pyrolysis conditions may yield oils with very few aromatic compounds. nih.gov
As an Intermediate in Organic Synthesis
The utility of Benzene, (1-methylhexyl)- as a building block in chemical synthesis is primarily associated with the reactions of its general class, the linear alkylbenzenes (LABs).
The use of Benzene, (1-methylhexyl)- as a direct precursor for advanced materials such as specialized polymers, metal-organic frameworks (MOFs), or electronic materials is not widely documented in scientific literature. While related compounds like cyclohexyl benzene find application in the synthesis of liquid crystal (LCD) materials, similar applications for 2-phenylheptane are not established. wikipedia.org The primary industrial application of long-chain alkylbenzenes is in the production of surfactants, which are not typically classified as advanced materials. researchgate.net
The most significant role of long-chain alkylbenzenes, including the C13 isomers like Benzene, (1-methylhexyl)-, as a synthetic intermediate is in the production of linear alkylbenzene sulfonates (LAS). researchgate.netnih.gov LAS are a major class of anionic surfactants used extensively in detergents and cleaning products. researchgate.netresearchgate.net
The synthesis is a large-scale industrial process involving electrophilic aromatic substitution on the benzene ring. The alkylbenzene is reacted with a strong sulfonating agent, such as sulfur trioxide (SO₃) or oleum, to attach a sulfonic acid group (-SO₃H) to the para position of the phenyl ring. The resulting alkylbenzene sulfonic acid is then neutralized with a base, typically sodium hydroxide (B78521) (NaOH), to produce the sodium salt, which is the active surfactant.
The general reaction is as follows:
Sulfonation: C₁₃H₂₀ + SO₃ → C₁₃H₁₉SO₃H
Neutralization: C₁₃H₁₉SO₃H + NaOH → C₁₃H₁₉SO₃Na + H₂O
Studies have shown that for optimal detergent performance, the alkyl chain length is a critical factor, with C13 and C14 chains often showing excellent properties. Beyond this major application, specific uses of Benzene, (1-methylhexyl)- as an intermediate in other fine chemical syntheses are not prominent in the available literature.
Environmental Monitoring and Remediation Strategies
As a component of petroleum products and a potential industrial chemical, Benzene, (1-methylhexyl)- and related long-chain alkylbenzenes (LABs) are environmental contaminants that require monitoring and remediation strategies.
Environmental monitoring for LABs in samples such as water and sediment is typically performed using gas chromatography-mass spectrometry (GC/MS). researchgate.net This technique allows for the separation of complex mixtures and the identification of specific compounds. For LABs, quantitation is often achieved by using selected ion monitoring (SIM) for characteristic mass fragments.
Table 2: Common Ions for GC/MS Monitoring of Linear Alkylbenzenes
| Mass-to-Charge Ratio (m/z) | Ion Fragment | Significance | Reference |
| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, characteristic of alkylbenzenes | researchgate.net |
| 92 | [C₇H₈]⁺ | Toluene molecular ion, also a fragment | researchgate.net |
| 105 | [C₈H₉]⁺ | Characteristic fragment from the benzylic cleavage of the alkyl chain | researchgate.net |
Remediation strategies for soil and water contaminated with LABs have been developed. One effective in-situ chemical oxidation method involves the use of Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst. niscpr.res.inresearchgate.net This process generates highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds, breaking them down into less harmful substances. niscpr.res.in
Bioremediation is another important strategy. The degradation of long-chain alkylbenzenes is known to occur in the environment, mediated by microorganisms. researchgate.net Specific research has shown that yeasts such as Trichosporon asahii and Candida maltosa are capable of degrading phenylheptane, demonstrating the potential for using microbial processes to clean up contamination. nih.gov
Bioremediation Technologies Development
The development of bioremediation technologies for soil and water contaminated with alkylbenzenes like Benzene, (1-methylhexyl)- is an active area of research. These technologies leverage the metabolic capabilities of microorganisms to degrade these contaminants into less harmful substances.
Several in-situ and ex-situ bioremediation techniques are applicable to alkylbenzene-contaminated sites. who.intoecd.org In-situ methods treat the soil or groundwater in place, minimizing disturbance. ilo.org These include:
Bioventing: This technique enhances the natural degradation of contaminants in the soil by supplying oxygen through controlled air injection, which stimulates the activity of indigenous aerobic microorganisms. oecd.org
Biosparging: Similar to bioventing, biosparging involves injecting air below the water table to increase oxygen concentrations and promote the biodegradation of contaminants in saturated zones and groundwater. who.inteuropa.eu
Ex-situ techniques involve the excavation of contaminated soil for treatment. who.int This approach allows for greater control over the remediation process. who.int
Microbial degradation is central to these technologies. Studies have shown that certain bacteria can utilize phenylalkanes as their sole source of carbon and energy. For instance, two Pseudomonas strains have been isolated that are capable of degrading 4-phenylheptane, an isomer of Benzene, (1-methylhexyl)-. nih.govopenrepository.com Research into the metabolic pathway of 4-phenylheptane degradation by these Pseudomonas strains has provided evidence for the formation of a diol and a meta-cleavage compound, indicating a specific enzymatic breakdown of the aromatic ring. openrepository.com The initial attack on the benzene ring is a critical step, often catalyzed by dioxygenase or monooxygenase enzymes. nih.gov
The effectiveness of bioremediation is influenced by several factors, including the availability of nutrients like nitrogen and phosphorus, the concentration of the contaminant, temperature, pH, and the presence of a suitable microbial population. santos.com
Future Research Directions and Emerging Trends for Benzene, 1 Methylhexyl
The industrial and environmental significance of alkylbenzenes, including (1-methylhexyl)benzene, continues to drive research into more efficient, selective, and sustainable chemical practices. Future research is coalescing around several key areas, from novel synthesis and analysis methods to a deeper understanding of the compound's environmental lifecycle.
Q & A
Basic Question: What analytical methods are recommended for identifying and quantifying Benzene, (1-methylhexyl)- in complex mixtures?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Use a non-polar column (e.g., DB-5) with a retention time of ~37.21 minutes for preliminary identification. Cross-reference with the molecular formula C₁₃H₂₀ (observed in GC-MS analysis of marine extracts) .
- Nuclear Magnetic Resonance (NMR): Analyze proton environments to confirm branching (1-methylhexyl substituent) and aromatic protons. Compare spectral data with NIST Standard Reference Database 69 for validation .
- Quantitative Analysis: Employ internal standards (e.g., deuterated benzene derivatives) to mitigate matrix effects in environmental or biological samples .
Basic Question: What are the primary safety considerations when handling Benzene, (1-methylhexyl)- in laboratory settings?
Answer:
- Hazard Mitigation: Wear nitrile gloves, chemical-resistant lab coats, and eye protection. Avoid inhalation via fume hoods (minimum airflow velocity: 0.5 m/s) due to potential respiratory irritation .
- First Aid: For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .
- Storage: Store in amber glass bottles under inert gas (argon/nitrogen) at 4°C to prevent oxidation .
Advanced Question: How can conflicting thermodynamic data (e.g., enthalpy of formation) for Benzene, (1-methylhexyl)- be resolved?
Answer:
- Data Reconciliation: Cross-validate experimental ΔfH°gas values using bomb calorimetry and computational methods (e.g., Gaussian with DFT-B3LYP/6-311+G(d,p)). Compare results with NIST’s thermochemical tables, noting discrepancies >5 kJ/mol as areas for re-evaluation .
- Error Sources: Assess purity of samples (≥99% via HPLC) and calibration of instruments (e.g., differential scanning calorimetry). Contradictions in early studies (e.g., NTRL vs. TOXCENTER databases) often arise from impure reagents .
Advanced Question: What experimental strategies optimize the synthesis of Benzene, (1-methylhexyl)- via Friedel-Crafts alkylation?
Answer:
- Catalyst Selection: Use anhydrous AlCl₃ (2.5 eq) in dichloromethane at 0°C to minimize carbocation rearrangements. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Substrate Engineering: Prefer 1-methylhexyl chloride over bromide due to slower reaction kinetics, reducing polyalkylation byproducts. Post-synthesis, purify via fractional distillation (bp ~220–230°C at 760 mmHg) .
Basic Question: How does the branched alkyl chain in Benzene, (1-methylhexyl)- influence its physicochemical properties?
Answer:
- Solubility: The 1-methylhexyl group increases lipophilicity (logP ~5.2), making it sparingly soluble in water (<0.1 mg/L) but miscible with non-polar solvents (e.g., hexane).
- Thermal Stability: Decomposition onset occurs at 280°C (TGA data), attributed to C-Alkyl bond cleavage. Store below 25°C to prevent degradation .
Advanced Question: What methodologies detect environmental persistence and bioaccumulation of Benzene, (1-methylhexyl)-?
Answer:
- Environmental Sampling: Use solid-phase microextraction (SPME) fibers in water/soil matrices, followed by GC-MS. Detection limits of 0.01 ppb are achievable with triple quadrupole systems .
- Bioaccumulation Studies: Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) for 48 hours. Measure bioconcentration factors (BCF) via LC-MS/MS; BCF >5000 indicates high accumulation risk .
Advanced Question: How can computational modeling predict the reactivity of Benzene, (1-methylhexyl)- in electrophilic substitution reactions?
Answer:
- DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to predict regioselectivity. The methyl branch deactivates the meta position, favoring para substitution (ΔΔG‡ ~8 kJ/mol) .
- Kinetic Isotope Effects (KIE): Compare kH/kD ratios in H₂O/D₂O to validate computational predictions. A KIE >2 suggests rate-limiting proton transfer in nitration reactions .
Basic Question: What are the key spectral signatures (IR, UV-Vis) for Benzene, (1-methylhexyl)-?
Answer:
- IR Spectroscopy: C-H stretching of the aromatic ring at 3030–3100 cm⁻¹ and alkyl C-H at 2850–2950 cm⁻¹. Absence of peaks >3100 cm⁻¹ confirms no unsaturated bonds in the substituent .
- UV-Vis: π→π* transitions at 254 nm (ε = 200 L/mol·cm) in hexane. Shoulder at 280 nm indicates minor conjugation between alkyl chain and benzene ring .
Advanced Question: What strategies resolve contradictions in reported toxicity data for Benzene, (1-methylhexyl)-?
Answer:
- Dose-Response Reassessment: Conduct OECD 423 acute oral toxicity tests in Sprague-Dawley rats with controlled purity (≥98%). Earlier discrepancies (e.g., LD₅₀ = 1200 vs. 1500 mg/kg) often stem from impure batches .
- Metabolite Profiling: Use LC-HRMS to identify oxidation products (e.g., hydroxylated derivatives) in liver microsomes. Correlate metabolite concentrations with hepatotoxicity endpoints .
Advanced Question: How does Benzene, (1-methylhexyl)- interact with lipid bilayers in membrane permeability studies?
Answer:
- Molecular Dynamics (MD): Simulate insertion into DPPC bilayers using GROMACS. The alkyl chain adopts a tilted orientation (45° to bilayer normal), increasing permeability coefficient by 2x vs. benzene .
- Experimental Validation: Use fluorescence quenching with diphenylhexatriene (DPH). A 30% reduction in anisotropy indicates fluidization of the membrane core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
